An In-depth Technical Guide to (Z)-3-Iodobut-2-enoic Acid
An In-depth Technical Guide to (Z)-3-Iodobut-2-enoic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-3-Iodobut-2-enoic acid (CAS RN: 34450-60-7) is a halogenated unsaturated carboxylic acid that holds potential as a versatile building block in synthetic organic and medicinal chemistry. Its unique trifunctional nature—encompassing a carboxylic acid, a Z-configured vinyl iodide, and an allylic methyl group—offers multiple reaction sites for molecular elaboration. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility for professionals in drug discovery and development. We will delve into its spectroscopic signature, propose detailed synthetic protocols, and explore its prospective role in the construction of complex molecular architectures.
Introduction and Strategic Importance
In the landscape of modern drug discovery, the demand for novel, structurally diverse, and functionally complex small molecules is insatiable. Halogenated organic compounds, particularly those containing iodine, have emerged as pivotal intermediates. The carbon-iodine bond, being the most labile of the carbon-halogen bonds, serves as an excellent synthetic handle for a variety of critical transformations, most notably in transition-metal-catalyzed cross-coupling reactions.
(Z)-3-Iodobut-2-enoic acid is a prime example of such a strategic intermediate. The Z-geometry of the vinyl iodide is a key feature, as stereochemistry is paramount in determining the biological activity of a drug candidate. The ability to introduce this specific stereoisomer into a molecule can be crucial for achieving the desired target engagement and pharmacological profile. This guide aims to consolidate the available technical information on (Z)-3-iodobut-2-enoic acid and present it in a manner that is both scientifically rigorous and practically applicable for researchers at the forefront of chemical and pharmaceutical innovation.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.
Core Chemical Properties
The key identifiers and computed properties for (Z)-3-iodobut-2-enoic acid are summarized in the table below. It is important to note that while the CAS number 89033-14-7 is sometimes associated with this compound, CAS 34450-60-7 appears to be more specific to the (Z)-isomer, distinguishing it from its (E)-counterpart (CAS 34450-59-4).[1][2]
| Property | Value | Source(s) |
| IUPAC Name | (2Z)-3-Iodobut-2-enoic acid | |
| CAS Registry No. | 34450-60-7 | [1] |
| Alternate CAS No. | 89033-14-7 | |
| Molecular Formula | C₄H₅IO₂ | [1] |
| Molecular Weight | 211.99 g/mol | [1] |
| Physical Form | White to brown solid | |
| Predicted pKa | 4.00 ± 0.33 | |
| Storage | 2-8°C, under inert atmosphere, in the dark | [1] |
Spectroscopic Profile (Predicted and Inferred)
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, with three distinct signals. The chemical shifts (δ) are predicted for a CDCl₃ solvent.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| CH₃ | ~2.6-2.8 | Doublet | ~1-2 Hz | Allylic coupling to the vinylic proton. |
| =CH | ~6.2-6.4 | Quartet | ~1-2 Hz | Vinylic proton coupled to the allylic methyl group. |
| COOH | >10 | Broad Singlet | N/A | Acidic proton, chemical shift is concentration and solvent dependent. |
The small coupling constant between the methyl and vinylic protons is characteristic of a ⁴J (four-bond) allylic coupling.
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum would provide further structural confirmation with four distinct signals.
| Carbon | Predicted δ (ppm) | Rationale |
| CH₃ | ~30-35 | Allylic methyl carbon. |
| =C-I | ~95-105 | Carbon bearing the iodine atom is significantly shielded. |
| =CH | ~130-135 | Vinylic methine carbon. |
| COOH | ~170-175 | Carboxylic acid carbonyl carbon. |
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the carboxylic acid and the carbon-carbon double bond.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H (Carboxylic Acid) | 2500-3300 | Broad | Characteristic broad absorption due to hydrogen bonding. |
| C=O (Carboxylic Acid) | 1680-1710 | Strong | Carbonyl stretch, position indicates conjugation. |
| C=C (Alkene) | 1620-1640 | Medium | Alkene stretch. |
| C-I (Alkyl Iodide) | 500-600 | Medium-Strong | Carbon-Iodine stretching vibration.[3] |
2.2.4. Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 212.
| m/z | Fragment Ion | Rationale |
| 212 | [C₄H₅IO₂]⁺ | Molecular ion (M⁺). |
| 195 | [M - OH]⁺ | Loss of a hydroxyl radical. |
| 167 | [M - COOH]⁺ | Loss of the carboxyl group. |
| 127 | [I]⁺ | A prominent peak corresponding to the iodine cation. |
| 85 | [M - I]⁺ | Loss of an iodine radical, forming a butenoic acid cation. |
Synthesis and Handling
The stereoselective synthesis of (Z)-3-iodobut-2-enoic acid is crucial for its utility. The most logical and reported pathway involves the hydroiodination of 2-butynoic acid.
Reaction Pathway
The synthesis proceeds via a stereoselective anti-addition of hydroiodic acid (HI) across the triple bond of 2-butynoic acid. The HI can be generated in situ from an iodide salt and a non-oxidizing acid.
Caption: Synthetic pathway for (Z)-3-iodobut-2-enoic acid.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related (Z)-3-iodo-2-alkenoates.
Materials:
-
2-Butynoic acid (1.0 eq)
-
Sodium iodide (2.5 eq)
-
Glacial Acetic Acid
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-butynoic acid and glacial acetic acid.
-
Add sodium iodide to the mixture.
-
Heat the reaction mixture to 115°C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR of aliquots.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Causality and Self-Validation: The use of acetic acid as both the solvent and the proton source for the in situ generation of HI is a key element of this protocol's efficiency. The stereochemical outcome is governed by the anti-addition mechanism of hydrohalogenation to alkynes. The workup procedure is designed to effectively remove unreacted starting materials and inorganic salts, with the sodium thiosulfate wash serving as a visual indicator (disappearance of iodine's color) of successful purification from I₂.
Safety and Handling
(Z)-3-Iodobut-2-enoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The safety data sheet indicates it is a warning-level hazard, with potential for skin, eye, and respiratory irritation (H315, H319, H335). It should be stored in a cool, dark place under an inert atmosphere to prevent decomposition, as vinyl iodides can be sensitive to light and heat.
Reactivity and Synthetic Utility
The synthetic value of (Z)-3-iodobut-2-enoic acid lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.
The Vinyl Iodide Handle
The C-I bond is the most prominent feature for synthetic transformations. Vinyl iodides are highly prized substrates for a range of palladium-catalyzed cross-coupling reactions due to their high reactivity compared to vinyl bromides or chlorides.[4] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds while retaining the Z-alkene geometry.
Caption: Key cross-coupling reactions utilizing the vinyl iodide.
This reactivity makes the compound an excellent precursor for synthesizing stereodefined dienes, enynes, and other complex unsaturated systems that are common motifs in natural products and pharmaceuticals.
The Carboxylic Acid Moiety
The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This allows for the incorporation of the iodo-butenoate scaffold into larger molecules via standard peptide coupling or esterification protocols. Furthermore, the carboxylic acid can direct or participate in intramolecular reactions, such as iodolactonization, if the molecule contains other appropriately positioned unsaturated bonds.
Application in Heterocyclic Synthesis
The combination of the vinyl iodide and the carboxylic acid makes this compound a potential precursor for various heterocyclic systems. For example, intramolecular cyclization reactions, potentially mediated by transition metals, could lead to the formation of lactones, pyridinones, and other ring systems of interest in medicinal chemistry. The use of iodine as a catalyst or reagent in the synthesis of heterocycles is a well-established field.[3][5]
Relevance and Application in Drug Development
While specific, publicly documented examples of (Z)-3-iodobut-2-enoic acid in the synthesis of commercial drugs are scarce, its value can be inferred from the established roles of its constituent functional groups in medicinal chemistry.
As a Stereospecific Building Block
The primary role of this compound is as a "lead-like" fragment or building block. In lead optimization, medicinal chemists systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. (Z)-3-Iodobut-2-enoic acid provides a rigid, stereodefined scaffold that can be elaborated using the cross-coupling reactions mentioned above. This allows for the precise, three-dimensional positioning of various substituents to probe the binding pocket of a biological target.
Potential as a Bioactive Scaffold
Certain classes of haloenoic acids and related compounds have demonstrated biological activity. For instance, some unsaturated fatty acids and their derivatives can act as enzyme inhibitors or modulators of signaling pathways.[6][7] While the specific activity of (Z)-3-iodobut-2-enoic acid is not documented, its structural similarity to other bioactive small molecules suggests it could be a starting point for screening campaigns. The vinyl iodide itself can interact with biological nucleophiles, suggesting potential as a covalent inhibitor, although this often requires careful tuning to achieve selectivity and avoid off-target toxicity.
Workflow Integration in Drug Discovery
The logical integration of (Z)-3-iodobut-2-enoic acid into a drug discovery pipeline is illustrated below.
Caption: Integration of the title compound in a drug discovery workflow.
Conclusion and Future Outlook
(Z)-3-Iodobut-2-enoic acid represents a valuable, yet perhaps underutilized, tool in the synthetic chemist's arsenal. Its well-defined stereochemistry and versatile functional handles make it an attractive starting material for the synthesis of complex and potentially bioactive molecules. The key to unlocking its full potential lies in the strategic application of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions. As the demand for stereochemically rich and diverse compound libraries continues to grow in the pharmaceutical industry, intermediates like (Z)-3-iodobut-2-enoic acid will undoubtedly play an increasingly important role. Further research into its reactivity and direct biological profiling is warranted to fully explore its capabilities.
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